molecular formula C10H23ClO2Si2 B3340511 Einecs 271-543-0 CAS No. 68584-80-5

Einecs 271-543-0

Cat. No.: B3340511
CAS No.: 68584-80-5
M. Wt: 266.91 g/mol
InChI Key: MBMCIQRWRYDPRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Einecs 271-543-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures. The industrial production methods are optimized for efficiency, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: Einecs 271-543-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields .

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various industrial and research applications .

Scientific Research Applications

Einecs 271-543-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. In industry, it is used in the production of materials, chemicals, and pharmaceuticals .

Mechanism of Action

The mechanism of action of Einecs 271-543-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Einecs 271-543-0 is compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison helps to identify the specific advantages and applications of this compound .

List of Similar Compounds:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its preparation methods, chemical reactions, and mechanism of action are well-studied, making it a valuable substance for research and industrial purposes.

Properties

IUPAC Name

chloro-dimethyl-octylsilane;dioxosilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23ClSi.O2Si/c1-4-5-6-7-8-9-10-12(2,3)11;1-3-2/h4-10H2,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMCIQRWRYDPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)Cl.O=[Si]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClO2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68584-80-5
Record name Silane, chlorodimethyloctyl-, hydrolysis products with silica
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68584-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorodimethyloctyl-, hydrolysis products with silica
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068584805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chlorodimethyloctyl-, hydrolysis products with silica
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorodimethyloctyl-, hydrolysis products with silica
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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